5,6-Dihydrodihydroxycarbaryl
Overview
Description
5,6-Dihydrodihydroxycarbaryl: is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . . This compound is a derivative of carbaryl, a widely used insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrodihydroxycarbaryl typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dihydrodihydroxycarbaryl can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Carbamate-substituted products.
Scientific Research Applications
Chemistry: 5,6-Dihydrodihydroxycarbaryl is used as a reference standard in analytical chemistry for the identification and quantification of carbaryl impurities .
Biology: In biological research, this compound is studied for its potential effects on enzymatic activities and metabolic pathways .
Medicine: While not directly used as a therapeutic agent, this compound is investigated for its potential role in drug metabolism and interactions .
Industry: In the industrial sector, it is used in the synthesis of other chemical intermediates and as a quality control standard for pesticide formulations .
Mechanism of Action
The mechanism of action of 5,6-Dihydrodihydroxycarbaryl involves its interaction with specific enzymes and receptors in biological systems. It primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system.
Comparison with Similar Compounds
Carbaryl: A widely used insecticide with a similar structure but different functional groups.
1,2,5-Naphthalenetriol: A precursor in the synthesis of 5,6-Dihydrodihydroxycarbaryl.
Naphthol: Another related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to inhibit acetylcholinesterase more effectively than its analogs .
Properties
IUPAC Name |
(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHMZQOVLAGRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863526 | |
Record name | 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-49-5 | |
Record name | 5,6-Dihydrodihydroxycarbaryl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-DIHYDRODIHYDROXYCARBARYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.